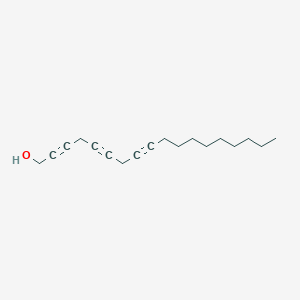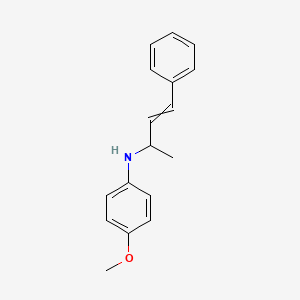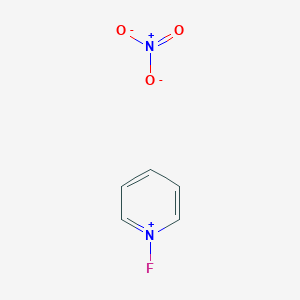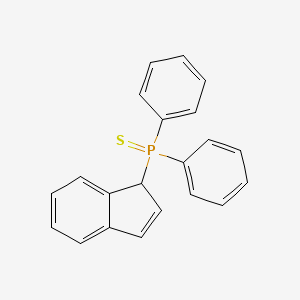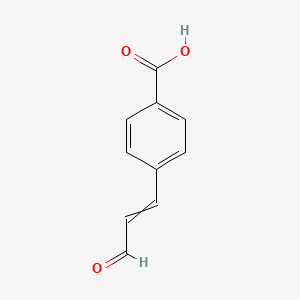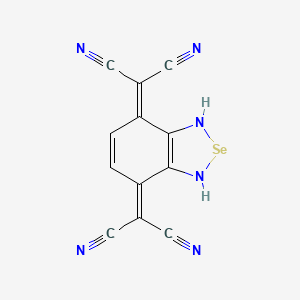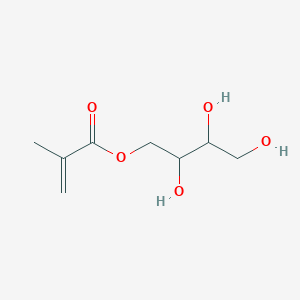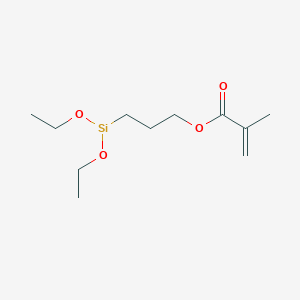![molecular formula C28H32N2O B14285066 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one CAS No. 125164-39-8](/img/structure/B14285066.png)
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with two extended conjugated systems, each containing a dimethylamino group attached to a phenyl ring. The presence of these functional groups imparts significant electronic and photophysical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-(dimethylamino)benzaldehyde and cyclohexanone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence biological activities such as enzyme inhibition or receptor binding. The presence of dimethylamino groups enhances its ability to interact with nucleophilic and electrophilic sites within biological systems.
類似化合物との比較
Similar Compounds
Michler’s ketone: 4,4’-Bis(dimethylamino)benzophenone, known for its use in dye synthesis and photoinitiators.
Chalcones: Compounds with similar conjugated systems and potential biological activities.
Enaminones: Molecules containing enamine and ketone functionalities, used in various synthetic applications.
Uniqueness
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one stands out due to its unique combination of a cyclohexanone core with extended conjugated systems, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes.
特性
CAS番号 |
125164-39-8 |
|---|---|
分子式 |
C28H32N2O |
分子量 |
412.6 g/mol |
IUPAC名 |
2,6-bis[3-[4-(dimethylamino)phenyl]prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H32N2O/c1-29(2)26-18-14-22(15-19-26)8-5-10-24-12-7-13-25(28(24)31)11-6-9-23-16-20-27(21-17-23)30(3)4/h5-6,8-11,14-21H,7,12-13H2,1-4H3 |
InChIキー |
WDAFPEGNJYRORX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2CCCC(=CC=CC3=CC=C(C=C3)N(C)C)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


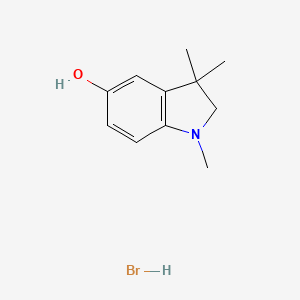
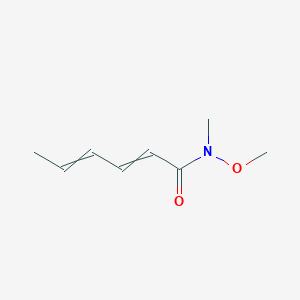
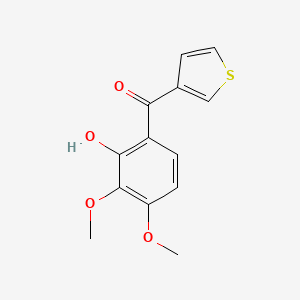
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
